![molecular formula C13H11NO6 B14181495 Propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester CAS No. 847847-38-5](/img/structure/B14181495.png)
Propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester is a chemical compound with a complex structure that includes an isoindole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester typically involves the esterification of propanedioic acid with an appropriate alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
化学反应分析
Types of Reactions
Propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
科学研究应用
Propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: This compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
作用机制
The mechanism of action of propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester involves its interaction with specific molecular targets. The isoindole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The ester groups can undergo hydrolysis to release active carboxylic acids, which can further interact with biological targets .
相似化合物的比较
Similar Compounds
Malonic acid, dimethyl ester:
Methyl malonate: Another ester of malonic acid, differing in the alkyl group attached to the ester.
Dimethyl propanedioate: Similar in structure but with different substituents on the ester groups.
Uniqueness
The presence of the isoindole moiety in propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester makes it unique compared to other esters of propanedioic acid. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound in various research applications.
属性
CAS 编号 |
847847-38-5 |
|---|---|
分子式 |
C13H11NO6 |
分子量 |
277.23 g/mol |
IUPAC 名称 |
dimethyl 2-(3-oxoisoindol-1-yl)oxypropanedioate |
InChI |
InChI=1S/C13H11NO6/c1-18-12(16)9(13(17)19-2)20-11-8-6-4-3-5-7(8)10(15)14-11/h3-6,9H,1-2H3 |
InChI 键 |
MTGFMLMHMQCCDB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(C(=O)OC)OC1=NC(=O)C2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



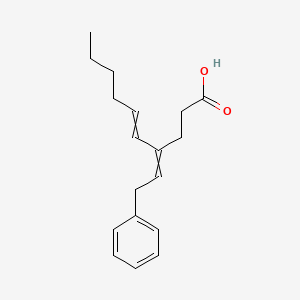
![6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione](/img/structure/B14181430.png)
![3-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B14181432.png)
![N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide](/img/structure/B14181447.png)
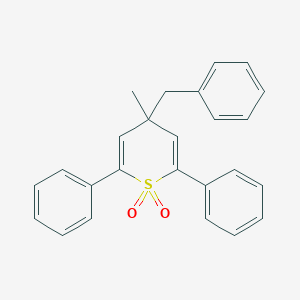
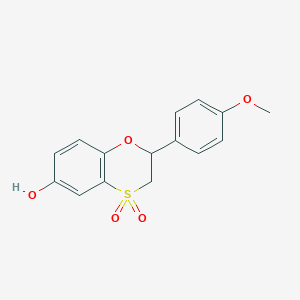
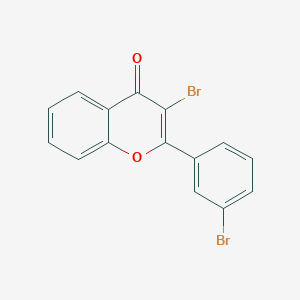
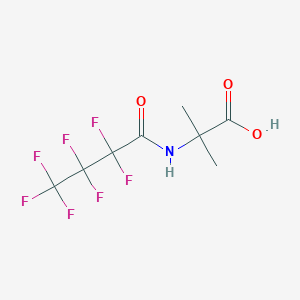
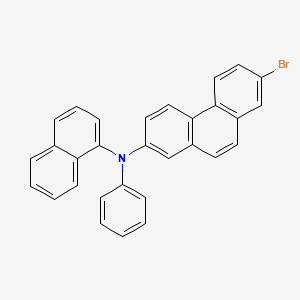
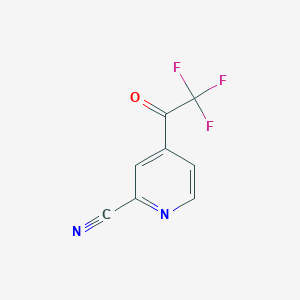

![methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate](/img/structure/B14181503.png)

